molecular formula C22H22N2O4S B300980 Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B300980
M. Wt: 410.5 g/mol
InChI Key: VOTVNHHVHSHUDN-YDOFSLMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is an organic compound that has gained significant attention in scientific research. It is a thiazolidine-based compound that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is still under investigation. However, it is believed to exert its biological effects by modulating various signaling pathways. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. It can also inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress by increasing the expression of antioxidant enzymes. It can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties, which can protect neurons from oxidative stress-induced damage. Another area of interest is its potential application in the treatment of diabetes, as it can regulate glucose metabolism and improve insulin sensitivity. Additionally, further studies are needed to investigate its safety and toxicity profile.
In conclusion, Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine-based compound that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its potential application in various fields of scientific research makes it a promising compound for future studies.

Synthesis Methods

The synthesis of Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-amino-4-methoxybenzoic acid with 2-chloroethyl ethoxycarbonylthioacetate, followed by the addition of 2,4-thiazolidinedione and 4-methoxy-3-methylbenzaldehyde. The reaction mixture is then refluxed in ethanol to obtain the final product in good yield.

Scientific Research Applications

Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential application in various fields of scientific research. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.

properties

Product Name

Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C22H22N2O4S/c1-5-28-21(26)16-7-9-17(10-8-16)23-22-24(3)20(25)19(29-22)13-15-6-11-18(27-4)14(2)12-15/h6-13H,5H2,1-4H3/b19-13-,23-22?

InChI Key

VOTVNHHVHSHUDN-YDOFSLMMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OC)C)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)C)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)C)S2)C

Origin of Product

United States

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